molecular formula C21H24FN3O3 B7064841 N'-(3-carbamoyl-4-fluorophenyl)-N-[3-(4-propan-2-ylphenyl)propyl]oxamide

N'-(3-carbamoyl-4-fluorophenyl)-N-[3-(4-propan-2-ylphenyl)propyl]oxamide

Cat. No.: B7064841
M. Wt: 385.4 g/mol
InChI Key: HJIAJJVPUYMGLC-UHFFFAOYSA-N
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Description

N’-(3-carbamoyl-4-fluorophenyl)-N-[3-(4-propan-2-ylphenyl)propyl]oxamide is a synthetic organic compound characterized by its unique structural features, including a carbamoyl group, a fluorophenyl ring, and a propyl-substituted phenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N'-(3-carbamoyl-4-fluorophenyl)-N-[3-(4-propan-2-ylphenyl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3/c1-13(2)15-7-5-14(6-8-15)4-3-11-24-20(27)21(28)25-16-9-10-18(22)17(12-16)19(23)26/h5-10,12-13H,3-4,11H2,1-2H3,(H2,23,26)(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIAJJVPUYMGLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2=CC(=C(C=C2)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-carbamoyl-4-fluorophenyl)-N-[3-(4-propan-2-ylphenyl)propyl]oxamide typically involves a multi-step process:

  • Formation of the Carbamoyl Intermediate: : The initial step involves the introduction of the carbamoyl group onto the fluorophenyl ring. This can be achieved through the reaction of 3-amino-4-fluorobenzoic acid with a suitable carbamoylating agent under controlled conditions.

  • Coupling with Propyl-substituted Phenyl Group: : The next step involves the coupling of the carbamoyl intermediate with 3-(4-propan-2-ylphenyl)propylamine. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the oxamide bond.

  • Purification: : The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N’-(3-carbamoyl-4-fluorophenyl)-N-[3-(4-propan-2-ylphenyl)propyl]oxamide would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring efficient use of reagents, and implementing robust purification methods to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of hydroxylated or ketone derivatives.

  • Reduction: : Reduction reactions can target the carbamoyl group, potentially converting it to an amine group under suitable conditions.

  • Substitution: : The fluorophenyl ring can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Hydroxylated or ketone derivatives of the original compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(3-carbamoyl-4-fluorophenyl)-N-[3-(4-propan-2-ylphenyl)propyl]oxamide has several applications in scientific research:

  • Medicinal Chemistry: : It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

  • Biological Studies: : The compound can be used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

  • Chemical Biology: : It serves as a tool compound to probe biological pathways and mechanisms.

  • Industrial Applications: : Its derivatives may be explored for use in materials science or as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which N’-(3-carbamoyl-4-fluorophenyl)-N-[3-(4-propan-2-ylphenyl)propyl]oxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N’-(3-carbamoyl-4-chlorophenyl)-N-[3-(4-propan-2-ylphenyl)propyl]oxamide: Similar structure with a chlorine atom instead of fluorine.

    N’-(3-carbamoyl-4-methylphenyl)-N-[3-(4-propan-2-ylphenyl)propyl]oxamide: Similar structure with a methyl group instead of fluorine.

Uniqueness

N’-(3-carbamoyl-4-fluorophenyl)-N-[3-(4-propan-2-ylphenyl)propyl]oxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and binding affinity of compounds, making this compound particularly interesting for further research and development.

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